molecular formula C20H22O5S B1433451 4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside CAS No. 868241-49-0

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside

Cat. No.: B1433451
CAS No.: 868241-49-0
M. Wt: 374.5 g/mol
InChI Key: XIHVGCBDTUPQRQ-NPKOBNKKSA-N
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Description

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is significant for studying the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as benzylidene to shield specific hydroxyl groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This includes maintaining cleanroom standards and using specialized equipment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate free hydroxyl groups .

Scientific Research Applications

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is used extensively in scientific research, particularly in:

    Chemistry: As a substrate in enzymatic reactions to study carbohydrate metabolism.

    Biology: Investigating protein-glycan interactions and glycan roles in biological systems.

    Medicine: Potential therapeutic interventions targeting diabetes and metabolic disorders.

    Industry: Drug discovery and development, especially for metabolic ailments

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes involved in glycan synthesis and degradation. It acts as a substrate for these enzymes, facilitating the study of their mechanisms and the pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Uniqueness

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is unique due to its specific thioglycoside linkage, which makes it particularly useful for studying glycan-related enzymatic reactions. Its structural features allow for detailed exploration of carbohydrate metabolism and protein-glycan interactions .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVGCBDTUPQRQ-NPKOBNKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166886
Record name 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868241-49-0
Record name 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868241-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside
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Reactant of Route 6
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